molecular formula C13H14N2O B015336 1-Benzyl-1,4-dihydronicotinamide CAS No. 952-92-1

1-Benzyl-1,4-dihydronicotinamide

Cat. No. B015336
CAS RN: 952-92-1
M. Wt: 214.26 g/mol
InChI Key: CMNUYDSETOTBDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzyl-1,4-dihydronicotinamide involves several steps, including the catalytic reduction of nicotinamide derivatives. Research has shown that specific catalysts can efficiently promote the reduction of activated olefins, highlighting the versatility of 1-Benzyl-1,4-dihydronicotinamide in synthetic applications (Zhang et al., 2003).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,4-dihydronicotinamide has been elucidated through various spectroscopic methods. Studies have demonstrated the effective conjugation between the dihydropyridine and carboxamide π-system, which plays a significant role in its chemical reactivity and physical properties (Fischer et al., 1988).

Chemical Reactions and Properties

1-Benzyl-1,4-dihydronicotinamide participates in a variety of chemical reactions, demonstrating its versatility as a reducing agent and a reactant in organic synthesis. Its reactivity has been explored in the context of redox-photosensitized reactions, providing insights into its mechanism of action in photochemical processes (Ishitani et al., 1987). Furthermore, its interactions with different substrates have been studied, revealing its potential in facilitating various organic transformations (Xu et al., 2005).

Scientific Research Applications

7. Synthetic Biomimetic Coenzymes and Alcohol Dehydrogenases

  • Application Summary: BNAH is used with alcohol dehydrogenases (ADHs) under certain conditions for asymmetric catalysis . These biomimetics are highly attractive to use with ketoreductases .
  • Methods of Application: The rhodium-catalyzed recycling of BNAH with horse liver ADH (HLADH) was carried out . A series of cell-free extracts and purified ketoreductases were screened with BNAH .
  • Results: The use of unpurified enzyme led to product formation, whereas upon dialysis or further purification no product was observed . BNAH as a hydride source was shown to directly reduce nicotinamide adenine dinucleotide (NAD) to NADH .

8. Precious-Metal Free Photocatalytic Production

  • Application Summary: BNAH is used in the photocatalytic generation of an NADH synthetic analogue . This process has been studied using the cobalt diimino–dioxime complexes and the BF2-bridged derivative as catalysts .
  • Methods of Application: The photocatalytic generation of BNAH was carried out in both aqueous and organic media at unprecedented turnover numbers with metal and organic photosensitizers .
  • Results: BNAH was produced in both aqueous and organic media at unprecedented turnover numbers with metal and organic photosensitizers .

Future Directions

BNAH has potential applications in various fields. For instance, it has been used in the photocatalytic generation of an NADH synthetic analogue . It has also been used in the simultaneous integration of the photosensitizer hemin and biocatalyst for the selective and effective reduction of CO to formic acid .

properties

IUPAC Name

1-benzyl-4H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNUYDSETOTBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241783
Record name Benzyldihydronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1,4-dihydronicotinamide

CAS RN

952-92-1
Record name 1-Benzyl-1,4-dihydronicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-1,4-dihydronicotinamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26899
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyldihydronicotinamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIHYDRO-N-BENZYLNICOTINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSU8JA8RMP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,610
Citations
LL Miller, JR Valentine - Journal of the American Chemical …, 1988 - ACS Publications
The reaction of 1-benzyl-1, 4-dihydronicotinamide (BNAH) with several ferrocenium (Fc+) salts in aqueous propanol was studied. The mechanism was shown to involve electron-proton-…
Number of citations: 139 0-pubs-acs-org.brum.beds.ac.uk
K Hironaka, S Fukuzumi, T Tanaka - Journal of the Chemical Society …, 1984 - pubs.rsc.org
An NADH model compound, 1-benzyl-1,4-dihydronicotinamide (BNAH), reduces benzyl bromide to yield toluene as the main product under irradiation of the absorption band of BNAH …
Number of citations: 111 0-pubs-rsc-org.brum.beds.ac.uk
B Zhang, XQ Zhu, JY Lu, J He, PG Wang… - The Journal of Organic …, 2003 - ACS Publications
A new polysiloxane-supported NAD(P)H model, 1-benzyl-1,4-dihydronicotinamide, was designed and synthesized, which can efficiently reduce many activated olefins under mild …
Number of citations: 63 0-pubs-acs-org.brum.beds.ac.uk
O Ishitani, S Yanagida, S Takamuku… - The Journal of Organic …, 1987 - ACS Publications
Redox-photosensitized reactions. 13. Ru(bpy)32+-photosensitized reactions of an NADH model, 1-benzyl-1,4-dihydronicotinamide, wi Page 1 2790 J. Org. Chem. 2790-2796 Redox-Photosensitized …
Number of citations: 114 0-pubs-acs-org.brum.beds.ac.uk
C Pac, Y Miyauchi, O Ishitani, M Ihama… - The Journal of …, 1984 - ACS Publications
Reactions of 1-benzyl-1, 4-dihydronicotinamide (BNAH) with aryl-substituted enones and derivatives of methyl cinnamate and cinnamonitrile (la-u) are photosensitized by Ru (bpy) 32+(…
Number of citations: 107 0-pubs-acs-org.brum.beds.ac.uk
C Pac, M Ihama, M Yasuda, Y Miyauchi… - Journal of the …, 1981 - ACS Publications
Irradiation of a solution containing Ru (bpy) 3 2· 6 20, an olefin (la-h), and BNAH at> 470 nm6 gave 2a-f, 3, and/or 4 but did not result in the consumption of lh (Scheme I and Table I). …
Number of citations: 182 0-pubs-acs-org.brum.beds.ac.uk
WF Jarvis, DC Dittmer - The Journal of Organic Chemistry, 1983 - ACS Publications
Anhydrous sulfur dioxide reacts rapidly with 1-benzyl-l, 4-dihydronicotinamide to give a reduced species of sulfur dioxide, possibly HS02~, which can be trapped by reaction with …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
N Ono, R Tamura, A Kaji - Journal of the American Chemical …, 1983 - ACS Publications
The reaction of a-nitro nitriles, a-nitro esters, and-nitro ketones with 1-benzyl-1, 4-dihydronicotinamide (BNAH) can occur with selective replacement of the nitro group by hydrogen …
Number of citations: 118 0-pubs-acs-org.brum.beds.ac.uk
BM Anderson, ML Reynolds, CD Anderson - Archives of Biochemistry and …, 1965 - Elsevier
The hydration reaction of 1-benzyl-1,4-dihydronicotinamide was studied spectrophotometrically and demonstrated to be both specific- and general-acid catalyzed. Catalysis was …
XQ Fang, YC Liu, GW Wang, YP Ke - Research on chemical intermediates, 2006 - Springer
Thermal reaction of ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate (BCNB) with coenzyme NADH model 1-benzyl-1,4-dihydronicotinamide (BNAH) gives the debrominated …

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